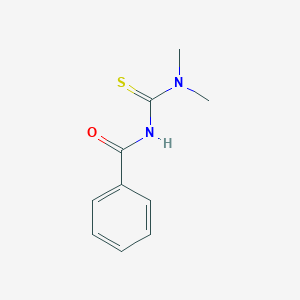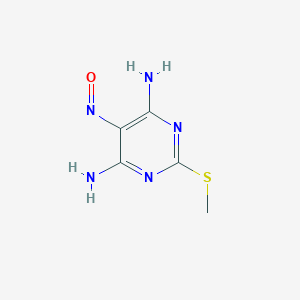
4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
Studies have shown that 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- has a range of biochemical and physiological effects. This compound has been found to inhibit the production of nitric oxide, which is a key mediator of inflammation. Additionally, 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- for lab experiments is its anti-inflammatory properties. This compound has been found to be effective in reducing inflammation in various experimental models. However, one of the limitations of this compound is its potential toxicity. Studies have shown that 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- can be toxic at high concentrations, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso-. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more studies to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
Conclusion:
In conclusion, 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- is a chemical compound that has potential applications in the field of medicine. This compound has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Additionally, more studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
Synthesemethoden
The synthesis of 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methylthio-5-nitrosopyrimidine with hydrazine hydrate. The resulting compound is then treated with a reducing agent such as sodium borohydride to obtain 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso-.
Wissenschaftliche Forschungsanwendungen
4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- has been extensively studied for its potential applications in the field of medicine. This compound has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
52222-43-2 |
|---|---|
Produktname |
4,6-Pyrimidinediamine, 2-(methylthio)-5-nitroso- |
Molekularformel |
C5H7N5OS |
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-nitrosopyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H7N5OS/c1-12-5-8-3(6)2(10-11)4(7)9-5/h1H3,(H4,6,7,8,9) |
InChI-Schlüssel |
QHDIORZOMVHNGS-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(C(=N1)N)N=O)N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)N)N=O)N |
Andere CAS-Nummern |
52222-43-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



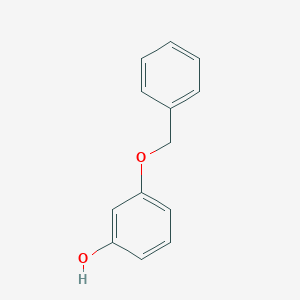

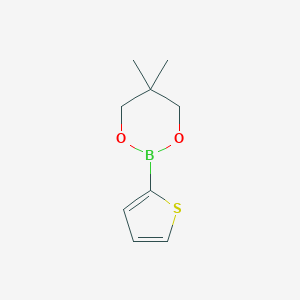
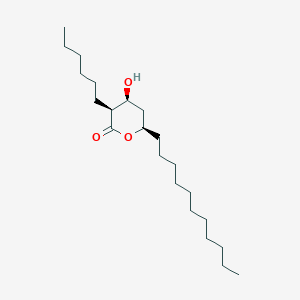
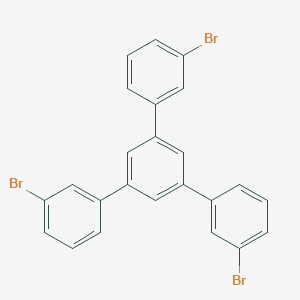
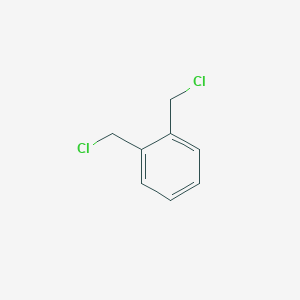
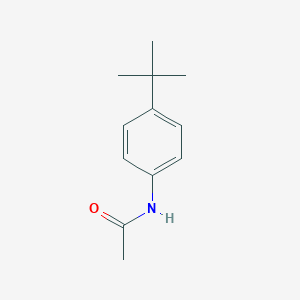
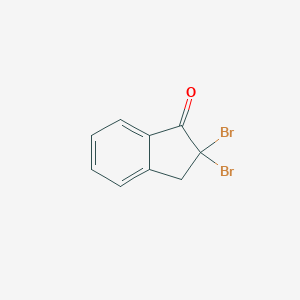
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
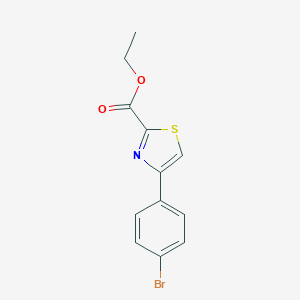
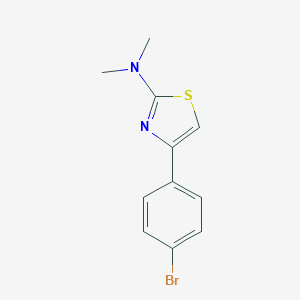
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)
